molecular formula C12H8Br4N2 B14733455 1,2-Bis(3,5-dibromophenyl)hydrazine CAS No. 5326-51-2

1,2-Bis(3,5-dibromophenyl)hydrazine

Cat. No.: B14733455
CAS No.: 5326-51-2
M. Wt: 499.82 g/mol
InChI Key: YCIFPLPEKYSHSI-UHFFFAOYSA-N
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Description

1,2-Bis(3,5-dibromophenyl)hydrazine is an organic compound with the molecular formula C12H8Br4N2 It is characterized by the presence of two 3,5-dibromophenyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3,5-dibromophenyl)hydrazine can be synthesized through a multi-step process involving the bromination of phenylhydrazine derivatives. The typical synthetic route involves the following steps:

    Bromination of Phenylhydrazine: Phenylhydrazine is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.

    Coupling Reaction: The brominated phenylhydrazine is then subjected to a coupling reaction with another brominated phenylhydrazine molecule to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3,5-dibromophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine moiety into amine groups.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

1,2-Bis(3,5-dibromophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(3,5-dibromophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the phenyl rings can form halogen bonds with target molecules, influencing their activity. The hydrazine moiety can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-bromophenyl)hydrazine
  • 1,2-Bis(2,4-dibromophenyl)hydrazine
  • 1,2-Bis(3,5-dichlorophenyl)hydrazine

Uniqueness

1,2-Bis(3,5-dibromophenyl)hydrazine is unique due to the specific positioning of the bromine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

5326-51-2

Molecular Formula

C12H8Br4N2

Molecular Weight

499.82 g/mol

IUPAC Name

1,2-bis(3,5-dibromophenyl)hydrazine

InChI

InChI=1S/C12H8Br4N2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6,17-18H

InChI Key

YCIFPLPEKYSHSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)NNC2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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